4-Methoxyestradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: COMT Enzyme and 4-Methoxyestradiol in Research and Therapeutics

Executive Summary

Catechol-O-methyltransferase (COMT) represents a crucial enzyme in cellular metabolism with far-reaching implications for neuropharmacology, oncology, and endocrinology. This comprehensive technical review examines COMT's role in catalyzing the methylation of catechol substrates, with particular focus on the formation of 4-Methoxyestradiol and its therapeutic potential. We detail the enzyme's catalytic mechanism influenced by rate-promoting vibrations and electrostatic preorganization, genetic polymorphisms (especially Val158Met) that modulate enzymatic activity, and COMT's function in estrogen metabolism pathways that produce anti-proliferative metabolites. Experimental evidence demonstrates that COMT overexpression suppresses invasion in estrogen receptor-dependent breast cancer models through interaction with MET signaling pathways. This review synthesizes current research findings, experimental methodologies, and clinical implications to provide researchers and drug development professionals with a foundational reference for advancing COMT-targeted therapeutics.

Introduction to COMT Biochemistry and Biological Significance

Catechol-O-methyltransferase (COMT) is a fundamental Phase II metabolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to catechol substrates. This enzymatic reaction follows a Michaelis-Menten kinetics model and is magnesium-dependent, requiring Mg²⁺ ions for optimal activity. COMT exists in two primary isoforms: a soluble short form (S-COMT) found predominantly in peripheral tissues, and a membrane-bound long form (MB-COMT) primarily expressed in the central nervous system. The tissue distribution of COMT shows highest expression in the liver, adrenal gland, lung, ovary, urinary bladder, and placenta, with varying levels detected throughout the human body. [1] [2]

The biological significance of COMT extends across multiple physiological domains. In the central nervous system, COMT plays a critical role in the metabolism of catecholamine neurotransmitters including dopamine, epinephrine, and norepinephrine. This function is particularly important in the prefrontal cortex, where dopamine transporters are sparse, making COMT the primary mechanism for dopamine clearance. In peripheral tissues, COMT contributes to the detoxification of catechol compounds and the metabolism of catechol estrogens. Through its role in inactivating reactive catechols and preventing their oxidation to semiquinones and quinones, COMT serves as a cellular protective mechanism against oxidative stress and DNA damage. The enzyme's broad substrate specificity encompasses numerous endogenous compounds and xenobiotics containing catechol structures, positioning COMT as a key player in both normal physiology and disease pathogenesis. [1] [2]

COMT Catalytic Mechanism and Molecular Function

Catalytic Reaction Mechanism

The methyl transfer reaction catalyzed by COMT represents a sophisticated biochemical process that has been extensively studied through both experimental and computational approaches. COMT facilitates an S_N2 nucleophilic substitution in which the methyl group of SAM is transferred to a hydroxyl oxygen of catechol substrates. This reaction proceeds through a pentacoordinate transition state characterized by simultaneous bond formation between the catechol oxygen and methyl carbon, and bond cleavage between the methyl carbon and sulfur of SAM. The catalytic efficiency of COMT is extraordinary, achieving a rate enhancement of approximately 10¹⁶-fold compared to the uncatalyzed reaction in aqueous solution. This remarkable catalytic power derives from precise molecular interactions within the enzyme's active site that optimize the reaction trajectory and stabilize transition state complexes. [3] [4]

Table 1: Key Catalytic Parameters of COMT

| Parameter | Value | Context | Reference |

|---|---|---|---|

| Rate Enhancement | 10¹⁶-fold | Compared to aqueous solution | [4] |

| Magnesium Cofactor | Required | Active site coordination | [3] |

| Thermostability Reduction | 3-4 fold | Val158Met polymorphism | [1] |

| Enzymatic Activity Reduction | 40% in vivo | Met/Met vs Val/Val genotype | [2] |

| Dopamine Clearance | Primary mechanism | Prefrontal cortex | [2] |

Structural Basis of Catalysis

The catalytic power of COMT originates from two complementary mechanisms that have been elucidated through computational chemistry and kinetic studies. First, rate-promoting vibrations (RPVs) represent fast protein motions (femtosecond to picosecond timescale) that are directly coupled to the chemical step of the methyl transfer reaction. These vibrations involve coordinated movements of active site residues, particularly Tyr68 located behind the SAM molecule, that compress the donor-acceptor distance and lower the free energy barrier for methyl transfer. Second, electrostatic preorganization creates an optimal environment in the active site that stabilizes the charge separation occurring in the transition state. The protein architecture positions key residues and water molecules to generate an electric field that preferentially stabilizes the transition state over reactants. Importantly, these two mechanisms are interconnected, with rate-promoting vibrations serving as the physical mechanism that generates the optimal electrostatic environment for catalysis. [3]

The critical role of specific active site residues has been demonstrated through mutagenesis studies. Replacement of Tyr68 with alanine significantly reduces catalytic efficiency and increases the inverse secondary deuterium kinetic isotope effect, indicating an impaired compression mechanism. Similarly, residues Met40 and Asp141 contribute to active site compaction and stabilization of the methyl group through hydrogen bonding interactions. The magnesium ion in the active site coordinates directly with the catechol substrate, serving to deprotonate the hydroxyl group and enhance its nucleophilicity for methyl transfer. This intricate arrangement of catalytic elements creates a highly optimized molecular environment that enables COMT to achieve exceptional catalytic proficiency in methyl transfer reactions. [3] [4]

COMT Genetics and Regulation

Genetic Polymorphisms

The COMT gene is located on chromosome 22q11.2 and consists of six exons that encode both the soluble and membrane-bound isoforms of the enzyme. The most extensively studied genetic variation is the Val158Met polymorphism (rs4680), which results in a valine to methionine substitution at codon 158 in MB-COMT (corresponding to codon 108 in S-COMT). This polymorphism has profound functional consequences, with the Met158 variant exhibiting reduced thermostability and approximately 3-4 fold lower enzymatic activity in vitro due to impaired protein folding and stability. In vivo studies indicate that the Met/Met genotype results in approximately 40% reduction in functional enzyme activity compared to the Val/Val genotype, leading to significant differences in dopamine degradation rates in the prefrontal cortex. [1] [2]

Table 2: COMT Genetic Variations and Functional Consequences

| Genetic Variation | Type | Functional Impact | Clinical Associations |

|---|---|---|---|

| Val158Met (rs4680) | SNP | Met allele: 3-4× reduced activity, increased dopamine | Executive function, pain sensitivity, emotional processing |

| rs737865 | SNP | Modulates COMT expression | Personality traits, antidepressant response |

| rs165599 | SNP | Alters transcriptional regulation | Psychosis risk in Alzheimer's disease |

| 22q11.2 deletion | CNV | Complete COMT loss | DiGeorge/velocardiofacial syndrome |

| Promoter methylation | Epigenetic | Reduced gene expression | Substance use in adolescents |

The population genetics of COMT polymorphisms reveal significant ethnic variations in allele distribution. The frequency of the Val158 allele varies substantially across populations, with reported frequencies of 0.48 in European, 0.69 in African, and 0.62 in Asian populations. These ethnic differences in COMT genetics may contribute to population-specific variations in catecholamine metabolism, pain sensitivity, and stress responses. Beyond Val158Met, other polymorphisms including rs737865 and rs165599 have been studied for their associations with personality traits, response to antidepressant medications, and psychosis risk associated with Alzheimer's disease. Additionally, a three megabase deletion in chromosome 22q11.2 that includes the COMT gene results in DiGeorge/velocardiofacial syndrome, characterized by increased rates of schizophrenia, cardiovascular anomalies, and other systemic manifestations that reflect the importance of COMT in diverse physiological processes. [1] [2]

Epigenetic Regulation

Epigenetic mechanisms represent another layer of COMT regulation that has recently gained research attention. DNA methylation of COMT promoter regions can modulate gene expression levels and consequently influence enzymatic activity. Studies investigating COMT gene methylation in adolescents have revealed complex associations with substance use behaviors. Specifically, methylation of the MB-COMT promoter was associated with non-daily smoking, with an odds ratio of 1.82, though not with daily smoking. Furthermore, adolescents with the Met/Met genotype combined with high rates of MB-COMT promoter methylation demonstrated reduced likelihood of high-frequency cannabis use compared to those with Val/Val or Val/Met genotypes. These findings suggest that epigenetic modifications interact with genetic variation to influence complex behaviors, potentially through modulation of dopaminergic signaling. The soluble COMT promoter methylation, however, did not show significant associations with substance use in these studies, indicating isoform-specific epigenetic regulation. [5]

Sexual dimorphism represents another important aspect of COMT regulation. Women typically exhibit 20-30% lower COMT activity than men, a difference attributed to hormonal regulation of the enzyme. Estrogen directly influences COMT transcription through estrogen response elements located on the COMT promoter, creating a potential feedback relationship between estrogen levels and COMT activity. This regulatory mechanism may contribute to sex differences in dopaminergic functioning and explain variations in cognitive performance, pain sensitivity, and stress responses between males and females. Additionally, COMT expression demonstrates age-dependent patterns, increasing approximately tenfold in the liver from infancy to adulthood, then gradually decreasing with advancing age. These developmental changes in COMT activity may influence dopamine availability across the lifespan and contribute to age-related alterations in executive function and cognitive processing. [1] [6]

This compound: Formation and Biological Activities

Metabolic Pathway and Formation

This compound (4-ME2) is an endogenous methoxylated catechol estrogen that serves as a metabolite of estradiol formed through a well-defined metabolic pathway. The biosynthesis of 4-ME2 begins with cytochrome P450-mediated hydroxylation of estradiol, primarily by CYP1B1, which specifically catalyzes the formation of 4-hydroxyestradiol (4-OH-E2). This catechol estrogen then serves as the substrate for COMT-mediated methylation, transferring a methyl group from SAM to the 4-hydroxy position of the estrogen molecule. The specificity of this pathway is notable, as different CYP enzymes demonstrate positional preference in estrogen hydroxylation: CYP1A1 and CYP1A2 predominantly catalyze formation of 2-hydroxyestradiol, while CYP1B1 specifically generates the 4-hydroxy metabolite. This enzymatic specificity has significant implications for estrogen metabolism and its associated cancer risks, as the different metabolites exhibit distinct biological activities and genotoxic potential. [7] [8]

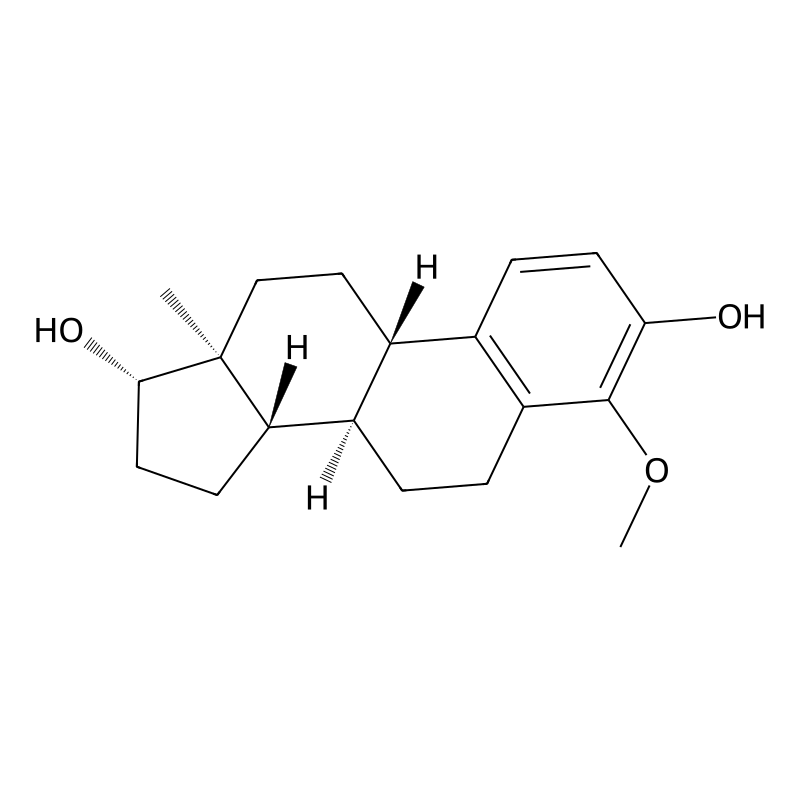

The chemical structure of this compound (C₁₉H₂₆O₃) features a methoxy group at the 4-position of the phenolic ring of estradiol. This structural modification profoundly alters the molecule's biological properties compared to its parent compound. Unlike estradiol, 4-ME2 demonstrates minimal binding affinity for estrogen receptors and does not significantly impact steroid hormone binding globulin levels. The metabolic fate of estrogen through the 4-hydroxylation pathway has particular importance in carcinogenesis, as 4-hydroxyestradiol is prone to oxidation to estrogen quinones that can form DNA adducts and generate reactive oxygen species through redox cycling. Therefore, COMT-mediated methylation of 4-hydroxyestradiol represents a protective detoxification pathway that minimizes the genotoxic potential of estrogen metabolites. [8] [9]

Biological Activities and Receptor Interactions

The biological activities of this compound extend beyond its role as an inactive metabolite, encompassing several therapeutically relevant effects. Notably, 4-ME2 exhibits potent antiangiogenic and antiproliferative properties that have generated significant research interest for oncology applications. These effects are mediated through multiple mechanisms, including induction of oxidative DNA damage and elevation of reactive oxygen species (ROS) levels in cancer cells, leading to cell cycle arrest and apoptosis. Unlike its precursor 4-hydroxyestradiol, which has procarcinogenic properties, 4-ME2 does not undergo redox cycling to generate semiquinone radicals and quinones that cause DNA damage. This fundamental difference in chemical reactivity underlies the contrasting biological effects of these closely related estrogen metabolites. [8] [9]

In cardiovascular physiology, 4-ME2 demonstrates protective effects through inhibition of migration, proliferation, and collagen synthesis in vascular smooth muscle cells. These actions occur through estrogen receptor-independent mechanisms, suggesting potential therapeutic applications in atherosclerosis and other vascular diseases without the proliferative effects associated with classical estrogen signaling. The multifaceted biological activities of 4-ME2 position this endogenous metabolite as a promising candidate for therapeutic development in oncology and cardiovascular medicine, with the advantage of potentially reduced side effects compared to conventional treatments due to its unique receptor interaction profile. [9]

Table 3: Comparative Properties of Estradiol Metabolites

| Parameter | This compound | 2-Methoxyestradiol | 4-Hydroxyestradiol | 2-Hydroxyestradiol |

|---|---|---|---|---|

| ER Binding Affinity | Minimal (1.3% of E2) | Minimal (0.05% of E2) | Moderate (45% of E2) | Low (24% of E2) |

| Antiangiogenic Activity | High | High | Low | Moderate |

| Genotoxic Potential | Low | Low | High | Moderate |

| Carcinogenic Potential | Anticarcinogenic | Anticarcinogenic | Procarcinogenic | Neutral/Protective |

| COMT Substrate | Product | Product | Precursor | Precursor |

Therapeutic Implications and Research Applications

Cancer Therapeutics and COMT Modulation

The role of COMT in cancer biology presents a complex landscape with significant therapeutic implications. In estrogen receptor-dependent breast cancer, COMT demonstrates tumor suppressor activity through multiple mechanisms. Research using MCF7 breast cancer models has revealed that COMT overexpression associates with decreased cell invasion in both 2D and 3D assay systems, with statistically significant reduction in invasiveness (p < 0.0001 for Transwell assay, p < 0.05 for spheroid formation). Molecular analyses identified that COMT overexpression leads to downregulation of genes associated with invasion (FTO, PIR, TACSTD2, ANXA3, KRT80, S100P, PREX1, CLEC3A, LCP1) and upregulation of genes linked to less aggressive phenotype (RBPMS, ROBO2, SELENBP, EPB41L2) at both transcript and protein levels. Importantly, COMT interacts with MET signaling pathways, a key regulator of invasive behavior, through its association with SPINT2, a negative regulator of MET. These findings establish COMT as a significant modulator of cancer cell invasiveness with potential prognostic and therapeutic value in hormone-dependent breast cancers. [10]

The therapeutic potential of this compound extends across multiple cancer types, with promising applications in breast cancer, lung cancer, and other malignancies. In lung cancer models, 4-ME2 significantly inhibits cell growth and induces mitotic arrest through mechanisms involving increased oxidative stress and DNA damage. Interestingly, antioxidant treatment does not reverse the growth inhibition caused by 4-ME2, suggesting that its antiproliferative effects are robust and potentially exploitable for therapeutic purposes. The dual role of 4-ME2 in both inhibiting cell growth and inducing oxidative stress underscores the need for careful therapeutic development to maximize efficacy while managing potential side effects. Current research efforts focus on optimizing the delivery, stability, and selectivity of 4-ME2 and related compounds to harness their antitumor properties while minimizing undesired effects. [9]

Neuropharmacology and COMT Inhibitors

In the realm of neuropharmacology, COMT represents an important therapeutic target for Parkinson's disease management. COMT inhibitors including entacapone, tolcapone, and opicapone are employed as adjunct therapies to levodopa, extending its duration of action by preventing peripheral metabolism. This "triple therapy" approach combining levodopa, a dopa decarboxylase inhibitor (carbidopa or benserazide), and a COMT inhibitor has become standard in advanced Parkinson's disease management to reduce motor fluctuations. The clinical use of these inhibitors requires careful consideration of their pharmacological properties; tolcapone demonstrates greater potency but carries risk of liver toxicity requiring monitoring, while entacapone presents a more favorable safety profile but requires more frequent dosing. The development of COMT inhibitors represents a successful application of enzyme inhibition strategies in neurological therapeutics, with ongoing research focused on optimizing their clinical utility and developing next-generation compounds with improved efficacy and safety profiles. [2]

The Val158Met polymorphism significantly influences executive function and cognitive processes, with implications for neuropsychiatric disorders and normal cognitive aging. Meta-analyses indicate that the Met/Met genotype associates with better performance on the Wisconsin Card Sorting Test and enhanced working memory in healthy individuals, attributed to increased prefrontal dopamine availability. However, this relationship demonstrates context-dependency, as during manic episodes in bipolar disorder, the Val/Val genotype correlates with better cognitive performance, potentially due to excessive dopamine levels in met carriers under hyperdopaminergic conditions. These genotype-phenotype relationships illustrate the complex modulation of cognitive function by COMT activity and highlight the importance of considering genetic background in developing cognitive-enhancing therapeutics targeting the dopaminergic system. [1] [6]

Experimental Methods and Research Protocols

Analytical Methods and Assay Protocols

Advanced omics technologies have been successfully applied to characterize COMT function and its downstream effects. RNA-Seq and LC-DIA-MS/MS proteomics have identified comprehensive transcriptomic and proteomic changes associated with COMT modulation in breast cancer models. These approaches typically involve stable transduction of target cells with lentiviral vectors carrying COMT genes, followed by comprehensive molecular profiling. For COMT activity assessment, enzyme kinetic assays monitoring the conversion of dopamine to 3-methoxytyramine or the methylation of catechol estrogens provide quantitative measures of enzymatic function. These assays typically utilize SAM as the methyl donor and quantify reaction products through high-performance liquid chromatography or mass spectrometric detection. For cellular invasion studies, Transwell assays with basement membrane extract coatings enable quantification of invasive potential, while 3D spheroid cell invasion assays provide more physiologically relevant models of invasive behavior. These methodologies yield robust, quantitative data on COMT function and its cellular consequences. [10]

Laboratory testing for this compound typically utilizes urine samples, which provide a non-invasive matrix for assessing estrogen metabolite profiles and methylation capacity. Urinary testing reflects integrated estrogen metabolism over time rather than point-in-time measurements, offering advantages for assessing metabolic patterns. Analytical methods commonly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of this compound and related metabolites. Reference ranges for urinary this compound in cycling women during the luteal phase typically fall between 0.052-0.26 ng/mg creatinine/day, though these values may vary between laboratories and population groups. Interpretation of this compound levels should consider the broader context of estrogen metabolism, including the balance between 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation pathways, as the relative activity of these competing pathways has significant implications for hormonal health and disease risk. [9]

Computational and Structural Approaches

Computational chemistry methods have provided profound insights into COMT catalytic mechanism and inform rational drug design approaches. Transition path sampling (TPS) combined with committor distribution calculations has enabled identification of unbiased reaction coordinates for the methyl transfer reaction. Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate the electronic rearrangements and protein dynamics along the reaction pathway, revealing the interconnected roles of rate-promoting vibrations and electrostatic preorganization. These computational approaches typically employ molecular dynamics simulations using force fields such as CHARMM36, with quantum mechanical treatment of the catechol substrate, SAM cofactor, and magnesium ion coordination complex. The structural basis of COMT function has been further elucidated through X-ray crystallography, with the co-crystal structure of COMT with SAM and 3,5-dinitrocatechol (PDB ID: 3BWM) providing a foundational framework for understanding active site architecture and guiding mutagenesis studies to probe catalytic mechanism. [3] [4]

The following diagram illustrates the integrated metabolic pathway of estradiol, highlighting COMT's crucial role in directing estrogen metabolism toward protective metabolites:

Figure 1: Integrated Metabolic Pathway of Estradiol Showing COMT-Directed Detoxification

Conclusion and Future Directions

The multifunctional nature of COMT enzyme and its role in generating biologically active metabolites like this compound positions this system as a significant target for therapeutic development across multiple disease domains. In oncology, the protective function of COMT in estrogen metabolism and the antitumor properties of this compound offer promising avenues for cancer prevention and treatment, particularly in hormone-sensitive malignancies. In neuropharmacology, COMT inhibitors have already established their clinical utility in Parkinson's disease, with ongoing research exploring their potential in other neurological and psychiatric conditions. The genetic and epigenetic regulation of COMT adds layers of complexity to its biological functions and presents opportunities for personalized medicine approaches that account for individual variations in COMT activity.

Future research directions should focus on elucidating the structural dynamics of COMT catalysis to inform the design of novel modulators with enhanced specificity and therapeutic index. The development of this compound analogs with improved pharmacokinetic properties represents a promising strategy for harnessing its antitumor effects while minimizing potential side effects. Further exploration of COMT's interplay with signaling pathways beyond MET, particularly in the context of cancer progression and neuronal function, may reveal novel therapeutic targets. Additionally, advancing our understanding of how genetic and epigenetic variations in COMT influence disease susceptibility and treatment response will facilitate precision medicine approaches across multiple therapeutic domains. The integration of computational, structural, and functional approaches will continue to drive innovations in targeting this enzymatically versatile and therapeutically significant system.

References

- 1. Systems pharmacogenomics – gene, disease, drug and ... [pmc.ncbi.nlm.nih.gov]

- 2. Catechol-O-methyltransferase [en.wikipedia.org]

- 3. Examining the Origin of Catalytic Power of Catechol O- ... [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Reaction Mechanism in Native and Mutant COMT ... [chemrxiv.org]

- 5. Catechol-O-methyltransferase gene methylation and ... [pubmed.ncbi.nlm.nih.gov]

- 6. the relationship between COMT genotype, estradiol, and ... [sciencedirect.com]

- 7. This compound [en.wikipedia.org]

- 8. This compound – Knowledge and References [taylorandfrancis.com]

- 9. This compound [rupahealth.com]

- 10. Catechol-O-methyl transferase suppresses cell invasion ... [nature.com]

4-Methoxyestradiol antiangiogenic mechanisms research

Biochemical Origin and Related Compounds

4-Methoxyestradiol is a metabolic derivative of estradiol (E2). Its formation and relationship to other metabolites are crucial for understanding its function.

Figure 1: Metabolic pathway of estradiol showing the formation of this compound and its precursor. The 4-OH-E2 to 4-MeO-E2 conversion via COMT is a key detoxification step [1] [2].

The balance between these pathways is critical. The 4-MeO-E2/4-OH-E2 ratio is a significant indicator, with a higher ratio suggesting efficient detoxification of the genotoxic 4-OH-E2 and a potentially lower risk for hormone-dependent cancers [1].

Detailed Experimental Evidence and Protocols

Research across various experimental models has substantiated the antiangiogenic properties of 4-MeO-E2 and its analog, 2-Methoxyestradiol (2-MeO-E2).

In Vitro Evidence

- Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay: This standard assay measures the ability of a compound to inhibit the growth of endothelial cells. Sulphamoylated derivatives of 2-MeO-E2 were found to be 60-fold more potent than unmodified 2-MeO-E2 in this assay [3].

- Endothelial Cell/Fibroblast Co-culture Tubule Formation Assay: This test models the formation of capillary-like tubules. In this model, 2-MeOE2bisMATE (a sulphamoylated derivative) was 13-fold more potent at inhibiting tubule formation than the parent 2-MeO-E2 [3].

In Vivo Evidence

The Mouse Matrigel Plug Assay is a classic in vivo method for quantifying angiogenesis [3] [4].

- Procedure: Mice are injected subcutaneously with Matrigel, a basement membrane extract, supplemented with a pro-angiogenic factor like basic Fibroblast Growth Factor (bFGF). The test compound is administered orally. After a set period, vascularization is quantified by injecting FITC-labeled dextran intravenously, which is incorporated into the perfused blood vessels within the plug.

- Findings for 2-MeO-E2 analogs: Oral administration of 2-MeOE2bisMATE at 10 mg/kg and 50 mg/kg for 7 days significantly reduced bFGF-induced neovascularization to, or even below, control levels [3].

Comparative Analysis of Methoxyestradiol Compounds

The table below compares the properties and experimental findings for 2-Methoxyestradiol and this compound.

| Feature | 2-Methoxyestradiol (2-MeO-E2) | This compound (4-MeO-E2) |

|---|---|---|

| Primary Precursor | 2-Hydroxyestradiol (2-OH-E2) [5] | 4-Hydroxyestradiol (4-OH-E2) [1] |

| Key Anti-cancer Activities | Antiproliferative, antiangiogenic, pro-apoptotic [4] [6] | Antiproliferative, antiangiogenic, induces oxidative stress in cancer cells [7] |

| Receptor Binding | Minimal estrogen receptor binding [6] | Minimal estrogen receptor binding [7] |

| Evidence in Disease Models | Ovarian cancer (chicken model) [4], Experimental Autoimmune Encephalomyelitis (EAE) [6] | Lung cancer cell lines [7] |

| Key Experimental Findings | Promotes apoptosis in tumors, reduces CD31+ endothelial cells in vivo [4]; Inhibits T-cell activation and cytokine production [6]. | Inhibits vascular smooth muscle cell proliferation; inhibits growth and induces oxidative damage in lung cancer cells [7]. |

Research and Development Considerations

Despite promising pre-clinical results, the therapeutic application of methoxyestradiols faces a significant challenge: low oral bioavailability due to rapid conjugation and oxidation [3]. This has spurred the development of synthetic analogs, primarily through sulphamoylation, which have shown markedly improved potency in models of breast cancer and angiogenesis [3].

References

- 1. This compound/4-Hydroxyestradiol Ratio [rupahealth.com]

- 2. 4-Hydroxy estradiol but not 2-hydroxy estradiol induces ... [sciencedirect.com]

- 3. In vivo inhibition of angiogenesis by sulphamoylated ... [pmc.ncbi.nlm.nih.gov]

- 4. Pro-apoptotic and anti-angiogenic actions of 2 ... [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen metabolites and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methoxyestradiol inhibits experimental autoimmune ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound [rupahealth.com]

4-Methoxyestradiol estrogen receptor binding affinity

Quantitative Binding Affinity Data

The table below summarizes the relative binding affinity (RBA) of 4-Methoxyestradiol and related compounds, where estradiol (E2) is set at 100 for reference.

| Estrogen Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

|---|---|---|

| 17β-Estradiol (E2) | 100 [1] | 100 [1] |

| 4-Hydroxyestradiol (4-OH-E2) | 70.4 [1] | 56 [1] |

| This compound (4-MeO-E2) | 1.6 [1] | 1.0 [1] |

| 2-Methoxyestradiol (2-MeO-E2) | 0.05 [2] / 2.2 [1] | 1.4 [1] |

Another independent study reported the RBA of this compound for the estrogen receptor as 1.3%, confirming its very weak binding potency [2].

Structural Basis for Low Binding Affinity

The low binding affinity of this compound can be understood through molecular docking studies that visualize its interaction with the receptor's ligand-binding domain (LBD) [1].

- Critical Hydrogen Bond Disruption: The methoxy group (-OCH₃) at the 4-position on the A-ring sterically and electronically interferes with the formation of a critical hydrogen bond between the 4-oxygen atom and a key arginine residue (R394 in ERα, R346 in ERβ) in the binding pocket [1].

- Weakened Interaction: This results in a much longer, and therefore weaker, hydrogen bond distance compared to estradiol. In ERα, the bond distance to R394 increases from 2.02 Å (with E2) to 3.03 Å (with 4-MeO-E2) [1].

- Energetic Penalty: The disrupted interaction is reflected in a less favorable computed binding energy, particularly a reduction in the stabilizing van der Waals forces (ΔE_VDW) within the binding pocket [1].

The following diagram illustrates this key structural mechanism.

Structural mechanism of this compound's low binding affinity.

Experimental Methods for Determining Binding Affinity

The data in the tables were generated using established biochemical and computational techniques.

Transcriptional Activation Assay (ER-STTA)

This method is detailed in OECD Test Guideline 455 [3].

- Cell Line: hERα-HeLa-9903 cells, which are engineered to express the human estrogen receptor α.

- Reporter Gene: A luciferase gene under the control of an estrogen-responsive promoter.

- Procedure:

- Cells are exposed to the test chemical (agonist assay) or the test chemical along with a known agonist like estradiol (antagonist assay).

- After incubation, a luciferase assay reagent is added.

- Luminescence is measured; the light intensity is proportional to the receptor's transcriptional activity, which in turn indicates binding and activation.

- Application: This method directly measures the functional outcome (agonist or antagonist activity) of a compound binding to the receptor [3].

Saturation Binding Assay

This classic method is used to determine ligand-receptor binding affinity directly [4].

- System: Cell-free expression systems producing purified human ER isoforms.

- Procedure:

- Increasing concentrations of a radioactively labeled ligand (e.g., [³H]-17β-estradiol) are incubated with a fixed amount of the receptor.

- Specifically bound radioactivity is measured at each concentration.

- Data is plotted and analyzed using a Scatchard plot to determine the Equilibrium Dissociation Constant (Kd), which quantifies binding affinity [4].

Molecular Docking

This computational approach predicts how a small molecule (ligand) fits into a protein's binding pocket [1].

- Structure: The 3D crystal structure of the Estrogen Receptor's Ligand-Binding Domain (ERα LBD) is obtained from a database.

- Docking Simulation: The 3D structure of this compound is computationally positioned into the binding pocket. The algorithm explores various orientations to find the most energetically stable conformation.

- Analysis: The output provides the predicted binding mode and allows for the calculation of interaction energies and visualization of specific interactions, like hydrogen bonds [1].

Biological and Therapeutic Implications

The weak estrogen receptor binding of this compound is directly linked to its unique biological profile and therapeutic potential.

- Distinct Mechanism of Action: Due to its low binding affinity, this compound does not significantly activate classical genomic estrogen signaling [5]. Its notable antiangiogenic and antiproliferative properties are largely mediated through estrogen receptor-independent pathways [5].

- Therapeutic Candidate: These properties make it a promising candidate for treating cancers, as it can inhibit new blood vessel formation and cancer cell growth without exerting strong estrogenic effects [5].

- Role in Hormone Metabolism: As a metabolite in the 4-hydroxylation pathway of estradiol, its formation is part of a potential detoxification route. Efficient conversion of the precursor 4-hydroxyestradiol to this compound is considered beneficial for reducing genotoxic risk [5].

The experimental workflow from binding studies to functional outcome is summarized below.

Experimental workflow from binding studies to functional effects.

References

- 1. Structural Characterization of the Binding Interactions ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Predicting the binding affinity of chemicals to estrogen ... [sciencedirect.com]

- 4. Differential Ligand Binding Affinities of Human Estrogen ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound [rupahealth.com]

endogenous production and metabolism of 4-Methoxyestradiol

Biochemical Pathway of 4-Methoxyestradiol Production

The endogenous production of this compound is a two-step metabolic process originating from estradiol (E2). The pathway can be visualized as follows:

- Phase I - Hydroxylation: The transformation begins with the hydroxylation of estradiol at the 4-position of its phenolic ring. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1B1, and to a lesser extent by CYP1A1, producing 4-Hydroxyestradiol (4-OH-E2). [1] [2] This initial metabolite is a catechol estrogen known for its reactivity and potential to generate oxidative stress and DNA-damaging quinones. [2] [3]

- Phase II - Methylation: The 4-Hydroxyestradiol is subsequently detoxified via O-methylation. This reaction is catalyzed by the enzyme Catechol O-Methyltransferase (COMT), which transfers a methyl group to the 4-OH position, forming This compound (4-MeO-E2). [4] [1] [5] This step is critical for inactivating the reactive catechol estrogen, producing a metabolite with minimal estrogen receptor affinity but significant distinct biological activities. [5]

Biological Activities and Research Significance

This compound has minimal binding affinity for classical estrogen receptors and therefore does not exert significant classical estrogenic effects. [5] Its research significance stems from its potent receptor-independent activities:

- Antiangiogenic Effects: 4-MeO-E2 inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. [5]

- Antiproliferative Effects: It directly inhibits the rapid multiplication of cells, including cancer cells. [5]

- Pro-Oxidant Effects in Cancer Cells: In the context of cancer therapy, 4-MeO-E2 has been shown to induce oxidative stress and DNA damage specifically in cancer cells, contributing to its anticancer activity. [5]

These properties have driven research into its potential therapeutic applications for various cancers, including breast and lung cancer, as well as its role in cardiovascular health by inhibiting processes that lead to vascular diseases like atherosclerosis. [5]

Quantitative Data and Analytical Assessment

In clinical and research settings, the balance between the 4-hydroxy and 4-methoxy metabolites is often more informative than the absolute level of either one alone. [2]

| Metric | Details / Reference Range | Significance & Context |

|---|---|---|

| Urinary 4-MeO-E2 Reference Range (Luteal Phase) | 0.052 - 0.26 ng/mg creatinine/day [5] | Provides benchmark for individual assessment. |

| 4-MeO-E2 / 4-OH-E2 Ratio Reference Range | 0.10 - 0.29 (in urine) [2] | Indicates efficiency of methylation detoxification pathway. |

| Typical Estrogen Metabolism Distribution | 2-OH pathway: 60-80% 16-OH pathway: 13-30% 4-OH pathway: 7.5-11% [2] [5] | Puts 4-MeO-E2 production into context of overall estrogen metabolism. |

A low 4-MeO-E2/4-OH-E2 ratio suggests inadequate methylation, potentially leading to an accumulation of the genotoxic 4-OH-E2, which is associated with an increased risk of conditions like breast cancer. [2] Conversely, a higher ratio indicates efficient detoxification and is generally considered protective. [2]

Experimental Protocols for Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying estrogen metabolites in biological samples. The protocol below summarizes key steps based on a recent study analyzing estrogen metabolites in pregnancy urine. [6]

1. Sample Collection and Preparation

- Collection: Collect urine samples and immediately freeze at -80°C until analysis. [6]

- Preparation: Thaw samples at 4°C and centrifuge at 6,000 × g for 5 minutes to collect the supernatant. [6]

2. Enzymatic Hydrolysis

- To the supernatant (e.g., 1 mL), add enzymatic hydrolysis buffer containing β-glucuronidase/sulfatase (from Helix pomatia), L-ascorbic acid (as an antioxidant), sodium acetate buffer (pH 4.6), and internal standards (e.g., E2-d3, progesterone-d9). [6]

- Incubate the mixture for 20 hours at 37°C to deconjugate glucuronidated and sulfated estrogen metabolites back to their free forms. [6]

3. UPLC-MS/MS Analysis

- Chromatography: Separate the hydrolyzed metabolites using a UPLC system. This provides high-resolution separation prior to mass spectrometry. [6]

- Mass Spectrometry: Analyze the eluent using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode. Quantification is achieved by multiple reaction monitoring (MRM), comparing the signal of metabolites to their corresponding internal standards. [6]

Research Implications and Future Directions

The unique pharmacological profile of 4-MeO-E2 positions it as a promising candidate for drug development, though its clinical translation faces challenges.

- Therapeutic Potential: Its antiangiogenic and antiproliferative effects are valuable for oncology. The dual role of inducing oxidative stress in cancer cells while being a detoxification product represents a compelling therapeutic window. [5]

- Challenges and Considerations: The pro-oxidant activity that kills cancer cells could also pose safety concerns, such as potential harm to non-cancerous cells, requiring careful study for long-term application. [5]

- Biomarker Utility: The 4-MeO-E2/4-OH-E2 ratio in urine serves as a functional biomarker for the body's capacity to detoxify potentially harmful estrogen metabolites via methylation. This ratio could be valuable for assessing individual risk for estrogen-related diseases. [2]

References

- 1. delving into estrogen metabolites and metabolic enzymes [cmbl.biomedcentral.com]

- 2. This compound/4-Hydroxyestradiol Ratio [rupahealth.com]

- 3. Endogenous estrogen metabolites as oxidative stress ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound [rupahealth.com]

- 6. Dynamic change of estrogen and progesterone ... [nature.com]

4-Methoxyestradiol phase I and II detoxification pathways

Metabolic Pathway and Significance

The formation of 4-Methoxyestradiol is a tightly regulated process. The following diagram illustrates the complete detoxification pathway from parent estradiol to the final metabolite.

This pathway highlights a critical metabolic fork. The 4-OHE2 intermediate can be diverted down a genotoxic path leading to DNA-adduct formation, a process implicated in cancer initiation [1] [2]. The role of COMT is crucial as it shunts 4-OHE2 toward the formation of 4-Methoxy-E2, effectively neutralizing its reactivity and facilitating its excretion [2].

Biological Activity and Research Implications

This compound is not merely an inactive detoxification product. It possesses distinct and potent biological activities [3]:

- Antiproliferative & Anti-angiogenic: It inhibits the growth of new blood vessels (anti-angiogenesis) and the multiplication of fast-growing cells, making it a promising candidate for cancer therapy [3] [4].

- Receptor Interaction: Unlike estradiol, it has minimal affinity for estrogen receptors and does not significantly stimulate estrogenic activity. Its effects are largely receptor-independent [3].

- Therapeutic Potential: Research has investigated its applications against breast cancer and lung cancer, where it can induce oxidative stress and arrest the cell cycle in cancer cells [3].

Analytical Assessment Methods

Evaluating this compound levels is key to understanding a patient's estrogen metabolism status.

- Common Sample Type: Urine is the standard sample for testing estrogen metabolites, including 4-Methoxy-E2. It reflects phase I and II detoxification patterns and is non-invasive [3].

- Reference Ranges: Optimal levels are context-dependent. One laboratory suggests a general reference for urine 4-Methoxy-E2 is 0.052-0.26 ng/mg creatinine/day for cycling women in the luteal phase. The proportion of estrogen utilizing the 4-OH pathway is ideally between 7.5-11% [3].

- Interpretation: The ratio of 4-Methoxy-E2 to its precursor (4-OHE2) is a functional indicator of the body's methylation capacity. Efficient methylation is associated with reduced cancer risk [2].

Factors Influencing Metabolism & Experimental Considerations

Several factors can modulate this metabolic pathway, which is important for both research and clinical interpretation.

| Factor | Effect on Pathway | Research/Clinical Consideration |

|---|---|---|

| COMT Inhibitors/Genetics | Slows methylation, potentially increasing 4-OHE2 and genotoxic risk [2]. | Account for genetic variation (e.g., COMT polymorphisms) in study design and data analysis. |

| CYP1B1 Inducers | Increases production of 4-OHE2 precursor. Inducers include inflammation, xenoestrogens, and smoking [5]. | Control for lifestyle and environmental exposures in observational studies. |

| Supportive Nutrients | Sulforaphane and Resveratrol can inhibit CYP1B1 and induce protective enzymes like NQO1 [5] [2]. | Useful for exploring chemoprevention strategies in experimental models. |

For researchers, using fresh tissue explants can preserve full metabolic capacity, including COMT activity, providing a more accurate model for studying cutaneous or other extra-hepatic metabolism [6]. When designing experiments, measuring a panel of metabolites—including 2-OH-E2, 4-OH-E2, 2-MeOE2, and 4-MeOE2—provides a comprehensive view of the competing metabolic pathways and overall hormonal balance [5] [3].

References

- 1. This compound – Knowledge and References [taylorandfrancis.com]

- 2. Dissecting the prevention of estrogen-dependent breast ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [rupahealth.com]

- 4. This compound [en.wikipedia.org]

- 5. Understanding Phase 1 Estrogen Ratios [dutchtest.com]

- 6. Phase II Metabolism in Human Skin: Skin Explants Show ... [sciencedirect.com]

LC-MS/MS Quantification of 4-Methoxyestradiol: Application Notes and Analytical Protocols

Introduction and Analytical Context

4-Methoxyestradiol (4-MeOE2) is a significant metabolite of estradiol formed via the catechol-O-methyltransferase (COMT)-mediated methylation of 4-hydroxyestradiol (4-OHE2) [1]. Unlike its parent hormone estradiol, 4-MeOE2 exhibits minimal affinity for estrogen receptors and does not significantly impact steroid hormone binding globulin, which translates to reduced estrogenic activity [1]. This metabolite has garnered substantial research interest due to its potent antiangiogenic and antiproliferative properties, making it a promising candidate for therapeutic applications in various cancers, including breast and lung cancer, as well as potential benefits in cardiovascular disease management [1].

The accurate quantification of 4-MeOE2 in biological matrices presents significant analytical challenges due to its low physiological concentrations (typically in the picogram-per-milliliter range) and the complexity of biological samples [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantifying estrogens and their metabolites in biological fluids, overcoming limitations associated with immunoassays, such as cross-reactivity issues and insufficient sensitivity [3] [2]. The development of robust LC-MS/MS methods for 4-MeOE2 is essential for understanding its pharmacokinetic profile and potential therapeutic applications, as well as for investigating the role of estrogen metabolism in health and disease [4].

Method Summary and Performance Data

Key Analytical Parameters

Table 1: Optimized LC-MS/MS Conditions for this compound Quantification

| Parameter | Specification | Notes |

|---|---|---|

| LC System | UPLC/MS/MS | Ultra-performance liquid chromatography |

| Column | CORTECS C18 (C18) | Alternative: Poroshell 120 EC-C18 [5] |

| Column Temperature | 50-60°C | Shorter retention times at higher temperatures [5] |

| Mobile Phase | Water with 0.1% formic acid and methanol (or acetonitrile) | Gradient elution |

| Gradient Program | 76% to 100% methanol over 0-8 min | Return to initial conditions at 8.1 min, re-equilibrate until 11 min [5] |

| Flow Rate | 0.4-0.5 mL/min | |

| Injection Volume | 5-20 µL | Dependent on sensitivity requirements |

| Mass Spectrometer | Triple quadrupole | Operating in MRM mode |

| Ionization Mode | Positive electrospray ionization (ESI+) | Enhanced sensitivity after derivatization |

| Derivatization Reagent | Dansyl chloride | Predominant reagent for estrogens [5] |

| Internal Standards | Deuterated analogs (e.g., d5-2-MeOE2) | Essential for accurate quantification |

Table 2: Method Validation Parameters for this compound

| Validation Parameter | Performance Data | Acceptance Criteria |

|---|---|---|

| Linear Range | 2-500 pg/mL | R² > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2-4.4 pg/mL [5] | Signal-to-noise >10, accuracy 80-120%, precision <20% CV |

| Intra-day Precision | <10% CV | <15% CV |

| Inter-day Precision | <12% CV | <15% CV |

| Accuracy | 92-107% | 85-115% |

| Extraction Recovery | >85% | Consistent and reproducible |

| Matrix Effects | <15% suppression | Normalized by internal standard |

| Stability | Stable through 3 freeze-thaw cycles | >85% recovery |

Metabolite Profiling and Clinical Significance

The 4-MeO-E2/4-OH-E2 ratio serves as a critical indicator of the balance between potentially harmful and protective estrogenic activities [6]. This ratio provides insight into the metabolic pathways of estrogen and reflects the body's ability to modulate estrogenic activity through methylation, which has implications for conditions such as hormone-dependent cancers and cardiovascular diseases [6]. In premenopausal women or women on estrogen replacement therapy, the reference range for urine 4-MeO-E2/4-OH-E2 ratio is typically 0.10-0.29, with a higher ratio generally preferred as it indicates efficient methylation of the potentially genotoxic 4-OH-E2 to the more protective 4-MeO-E2 [6].

It is recommended that approximately 7.5-11% of a woman's circulating estrogen utilizes the 4-OH pathway, with the remainder metabolized through the 2-OH pathway (60-80%) and 16-OH pathway (13-30%) [6]. The balance between these pathways is crucial, as 4-hydroxyestradiol can undergo oxidation to reactive quinones that form DNA adducts and generate oxidative stress, potentially contributing to carcinogenesis, particularly in breast tissue [6]. Therefore, efficient conversion of 4-OHE2 to 4-MeOE2 via COMT represents an important detoxification pathway that may reduce cancer risk [6].

Experimental Protocols

Sample Preparation and Derivatization

3.1.1 Sample Collection and Storage

- Biological Matrices: The method has been validated for serum, plasma, and urine samples [3] [1]. Urine samples are particularly useful for assessing estrogen metabolite ratios as they reflect longer-term hormone exposure and detoxification patterns rather than transient levels in circulation [1].

- Collection Procedures: For serum samples, collect blood in appropriate tubes and allow clotting for 30 minutes at room temperature before centrifugation at 2000 × g for 10 minutes. Aliquot the supernatant and store immediately at -80°C until analysis. For urine samples, collect mid-stream urine in sterile containers and centrifuge at 2000 × g for 5 minutes to remove particulates [1].

- Stability Considerations: Add 1% (w/v) L-ascorbic acid to urine samples immediately after collection to prevent oxidation of catechol estrogens [4]. All samples should be stored at -80°C and subjected to a minimum number of freeze-thaw cycles (preferably ≤3) to maintain analyte stability.

3.1.2 Solid-Phase Extraction (SPE)

Materials: Oasis HLB SPE cartridges (1 mL, 30 mg) or equivalent C18-based cartridges; divinylbenzene sorbent; methanol; distilled water; dichloromethane; formic acid.

Procedure:

- Conditioning: Condition each SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water at a flow rate of approximately 1 mL/min.

- Sample Loading: Thaw samples on ice and centrifuge at 10,000 × g for 5 minutes to remove any precipitates. Acidify 1 mL of serum or urine with 10 μL of formic acid, then load onto the conditioned SPE cartridge at a flow rate of 0.5-1 mL/min.

- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

- Elution: Elute the analytes with 1 mL of methanol into a clean glass tube. The use of divinylbenzene sorbent with methanol as the desorption agent has been shown to provide advantages over traditional liquid-liquid extraction approaches [5].

- Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 50 μL of methanol for the derivatization reaction.

3.1.3 Derivatization with Dansyl Chloride

Reagents: Dansyl chloride solution (1 mg/mL in acetone); sodium bicarbonate buffer (0.1 M, pH 10.5); internal standard solution (deuterated 4-MeOE2 or similar).

Procedure:

- Reaction Setup: To the reconstituted sample, add 50 μL of sodium bicarbonate buffer (0.1 M, pH 10.5) and 100 μL of dansyl chloride solution (1 mg/mL in acetone) [4].

- Incubation: Vortex the mixture thoroughly and incubate at 60°C for 5 minutes. The derivatization reaction with dansyl chloride is relatively rapid compared to other reagents such as pentafluorobenzyl bromide, which can require 30 minutes or more [4].

- Reaction Termination: Cool the reaction tube to room temperature and evaporate the excess derivatization reagent under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the derivatized sample in 100 μL of mobile phase initial conditions (76% methanol, 24% water with 0.1% formic acid) [5].

- Analysis Transfer: Transfer the reconstituted sample to an LC vial with insert for analysis.

LC-MS/MS Analysis

3.2.1 Liquid Chromatography Conditions

- Column: CORTECS C18 (100 × 2.1 mm, 1.6 μm) or Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [5] [3]

- Column Temperature: 50-60°C

- Mobile Phase: A: Water with 0.1% formic acid; B: Methanol

- Gradient Program:

- 0-0.5 min: 76% B (isocratic)

- 0.5-8 min: 76% to 100% B (linear gradient)

- 8-8.1 min: 100% to 76% B (rapid re-equilibration)

- 8.1-11 min: 76% B (re-equilibration)

- Flow Rate: 0.4 mL/min

- Injection Volume: 10 μL

- Autosampler Temperature: 10°C

3.2.2 Mass Spectrometry Parameters

- Ionization Source: Electrospray Ionization (ESI) in positive mode

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 1000 L/hr

- Cone Gas Flow: 150 L/hr

- Collision Gas Flow: 0.15 mL/min

- Capillary Voltage: 3.0 kV

- Multiple Reaction Monitoring (MRM) Transitions:

- For dansyl-derivatized 4-MeOE2: Quantifier transition: m/z 504.2 → 171.0 (collision energy: 40 eV)

- Qualifier transition: m/z 504.2 → 384.2 (collision energy: 35 eV)

- For internal standard (deuterated 4-MeOE2): m/z 509.2 → 171.0 (collision energy: 40 eV)

Data Processing and Analysis

Modern open-source software tools such as MAVEN and Asari have been developed to address challenges in LC-MS data processing, including peak alignment across samples and accurate quantitation [7] [8]. These tools provide improved computational performance and trackable processing steps compared to earlier software like XCMS and MZmine [7].

Processing Workflow:

- Raw Data Conversion: Convert raw mass spectrometer data to .mzXML format using tools like ThermoRawFileParser or msConvert [7].

- Peak Detection and Alignment: Use the "mass track" concept implemented in Asari, which performs mass alignment before elution peak detection to improve reproducibility [7].

- Quality Control Metrics: Implement metrics such as "mSelectivity" to ensure proper distinction of m/z features consistent with the mass resolution of the instrument [7].

- Quantitation: Generate a peak intensity table with rows corresponding to metabolites and columns representing biological samples.

- Review and Verification: Utilize interactive visualization features in MAVEN to manually verify automated peak detection and alignment, correcting any annotation errors [8].

Estrogen Metabolism and Methodological Workflow

Diagram 1: Metabolic Pathway of this compound Formation

The diagram illustrates the biotransformation of estradiol to this compound via the 4-hydroxylation pathway. The initial hydroxylation step is catalyzed by cytochrome P450 enzymes (CYP1B1), producing 4-hydroxyestradiol, which is subsequently methylated by catechol-O-methyltransferase (COMT) to form this compound. The 4-MeO-E2/4-OH-E2 ratio serves as an important indicator of metabolic balance, with efficient methylation associated with reduced cancer risk [6].

Diagram 2: LC-MS/MS Workflow for this compound Quantification

The workflow outlines the comprehensive analytical procedure for quantifying this compound in biological samples. Critical steps include solid-phase extraction for sample clean-up, dansyl chloride derivatization to enhance detection sensitivity, reversed-phase chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM) mass spectrometry. This method achieves the sensitivity required for detecting low physiological concentrations of 4-MeOE2 [5] [4].

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table 3: Troubleshooting Guide for 4-MeOE2 LC-MS/MS Analysis

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Sensitivity | Incomplete derivatization; Matrix effects; Ion suppression | Optimize derivatization time/temperature; Improve sample clean-up; Use isotope-labeled internal standard |

| Poor Chromatographic Peaks | Column degradation; Mobile phase issues; Inadequate gradient | Replace guard column; Freshly prepare mobile phases; Adjust gradient slope |

| Retention Time Shift | Column aging; Mobile phase composition variations; Temperature fluctuations | Standardize mobile phase preparation; Maintain consistent column temperature; Use retention time markers |

| High Background Noise | Contaminated ion source; Impure reagents; Sample matrix interference | Clean ion source; Use HPLC-grade reagents; Optimize SPE washing steps |

| Inaccurate Quantification | Incorrect internal standard addition; Calibration curve issues; Matrix effects | Verify internal standard concentration; Freshly prepare calibration standards; Evaluate matrix effects |

Method Optimization Recommendations

- Derivatization Optimization: While dansyl chloride is the predominant derivatization agent for estrogens [5], alternative reagents such as 1,2-dimethylimidazole-5-sulfonyl chloride may provide improved sensitivity for specific applications [2]. Test different derivatization reagents and conditions to maximize signal intensity for 4-MeOE2.

- Column Selection: The CORTECS C18 column has demonstrated excellent separation of estrogen metabolites, including difficult-to-separate isomers [3]. If resolution is inadequate, consider alternative C18 columns with different particle sizes (e.g., 2.7 μm) or surface chemistry.

- Mobile Phase Modification: The addition of 0.1% formic acid to both aqueous and organic mobile phases enhances ionization efficiency in positive ESI mode [5]. If sensitivity remains suboptimal, experiment with alternative additives such as ammonium acetate or ammonium fluoride.

- Source Parameter Optimization: Mass spectrometer source parameters should be optimized for dansyl-derivatized estrogens, as these compounds may have different optimal ionization conditions compared to underivatized analytes. Perform direct infusion of derivatized 4-MeOE2 standard to optimize parameters for maximum signal intensity.

Applications in Clinical and Translational Research

The quantification of 4-MeOE2 and its ratio to 4-OHE2 has significant implications for clinical research and therapeutic development. The balanced metabolism of estrogen through the 4-hydroxy pathway, as indicated by the 4-MeO-E2/4-OH-E2 ratio, provides insights into an individual's capacity for detoxifying potentially genotoxic catechol estrogens [6]. This ratio may serve as a biomarker for cancer risk assessment, particularly for hormone-dependent cancers such as breast cancer, where efficient methylation of 4-OHE2 to 4-MeOE2 is associated with reduced risk [6].

In drug development, 4-MeOE2 itself has been investigated as a potential therapeutic agent for various cancers due to its antiangiogenic and antiproliferative properties [1]. The LC-MS/MS method described here provides a robust analytical tool for pharmacokinetic studies and therapeutic monitoring of 4-MeOE2 in clinical trials. Additionally, this method can be applied to investigate the role of estrogen metabolism in other conditions such as cardiovascular diseases, pulmonary arterial hypertension, and metabolic disorders [2].

The ability to simultaneously quantify multiple estrogen metabolites in a single analytical run enables comprehensive metabolic profiling that can reveal important patterns in health and disease [4]. This approach supports the growing field of personalized medicine by providing detailed hormonal metabolic profiles that can inform individualized treatment strategies for hormone-related conditions.

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. Through optimized sample preparation incorporating solid-phase extraction and dansyl chloride derivatization, coupled with carefully engineered LC-MS/MS conditions, the method achieves the necessary sensitivity to detect low physiological concentrations of this important estrogen metabolite. The inclusion of detailed protocols, troubleshooting guidelines, and performance validation parameters ensures that researchers can reliably implement this method in various research and clinical applications.

As interest continues to grow in the therapeutic potential of 4-MeOE2 and the clinical significance of estrogen metabolic ratios, this analytical approach will serve as a valuable tool for advancing our understanding of estrogen metabolism in health and disease. The method's adaptability to different biological matrices and potential for simultaneous quantification of multiple estrogen metabolites further enhances its utility in comprehensive metabolic profiling studies.

References

- 1. This compound [rupahealth.com]

- 2. Current strategies for quantification of estrogens in clinical ... [pmc.ncbi.nlm.nih.gov]

- 3. Establishment and validation of a sensitive LC-MS ... [sciencedirect.com]

- 4. Simultaneously Determination of Fifteen Estrogens and ... [longdom.org]

- 5. Development of an HPLC-FLD Method for Estradiol and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound/4-Hydroxyestradiol Ratio [rupahealth.com]

- 7. Trackable and scalable LC-MS metabolomics data ... [nature.com]

- 8. LC-MS Data Processing with MAVEN: A Metabolomic Analysis ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for GC-MS Determination of 4-Methoxyestradiol

Introduction

4-Methoxyestradiol (4-ME2) is a significant metabolite of 17β-estradiol formed through the cytochrome P450 pathway followed by catechol-O-methyltransferase (COMT)-mediated methylation. This metabolite exhibits unique biological activities, including distinct estrogen receptor binding properties and potential roles in cellular signaling pathways, making it a compound of interest in various physiological and pathological studies. The accurate quantification of 4-ME2 in biological matrices presents significant analytical challenges due to its low circulating concentrations and the presence of isomeric metabolites such as 2-methoxyestradiol. Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary sensitivity, specificity, and chromatographic resolution required for reliable quantification of 4-ME2 in complex biological samples, enabling researchers to explore its biological significance across various research domains including cancer, cardiovascular diseases, and neuroendocrinology [1] [2].

Method Principle

The determination of this compound using GC-MS relies on the separation of analytes through gas chromatography followed by detection and quantification using mass spectrometry. The method involves:

- Sample Preparation: Extraction of 4-ME2 from biological matrices (plasma, serum, tissue) using liquid-liquid extraction or solid-phase extraction techniques to remove interfering compounds and concentrate the analyte.

- Derivatization: Chemical modification of 4-ME2 to improve its chromatographic behavior and detection sensitivity by converting polar functional groups to less polar, thermally stable derivatives.

- Chromatographic Separation: Utilization of high-resolution capillary GC columns to separate 4-ME2 from other estrogen metabolites and matrix components.

- Mass Spectrometric Detection: Selective detection and quantification using specific ion fragments monitored in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, providing high specificity and sensitivity [3] [4].

The combination of these steps enables reliable quantification of 4-ME2 even at low pg/mL concentrations typically found in biological samples.

Experimental Protocols

Sample Preparation Protocol

3.1.1 Materials and Reagents

- Solvents: HPLC-grade or better methanol, ethyl acetate, hexane, acetone

- Derivatization Reagents: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), trimethylchlorosilane (TMCS), N,O-Bis(trimethylsilyl)acetamide (BSA)

- Acid/Base Solutions: Concentrated hydrochloric acid, sodium hydroxide

- Buffers: Phosphate buffer (pH 7.0), acetate buffer (pH 5.0)

- Internal Standards: Deuterated this compound (4-ME2-d₄) for optimal quantification accuracy

3.1.2 Sample Extraction Procedure

- Protein Precipitation: Add 500 µL of plasma/serum to 2 mL of cold acetone or acetonitrile. Vortex mix for 1 minute and centrifuge at 10,000 × g for 10 minutes at 4°C.

- Liquid-Liquid Extraction: Transfer supernatant to a clean tube and add 2 mL of ethyl acetate:hexane (1:1, v/v). Vortex for 2 minutes and centrifuge at 5,000 × g for 5 minutes.

- Phase Separation: Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the dry residue in 100 µL of methanol for derivatization [3] [4].

3.1.3 Alternative Solid Phase Extraction Protocol

- Column Conditioning: Condition Oasis HLB or similar SPE cartridge with 2 mL methanol followed by 2 mL water.

- Sample Loading: Load plasma sample (100-500 µL) diluted with 1 mL water.

- Washing: Wash with 2 mL water followed by 2 mL 10% methanol.

- Elution: Elute analytes with 2 × 1 mL methanol.

- Evaporation: Evaporate eluent to dryness under nitrogen and reconstitute in appropriate solvent [5].

Derivatization Protocol

3.2.1 Silylation Derivatization

- Sample Preparation: Transfer dried extract to a derivatization vial.

- Reagent Addition: Add 50 µL of MSTFA containing 1% TMCS.

- Reaction Conditions: Heat at 60°C for 30 minutes.

- Completion Check: Cool to room temperature and analyze immediately by GC-MS.

- Alternative Reagents: N,O-Bis(trimethylsilyl)acetamide + chlorotrimethylsilane + 1-(trimethylsilyl)imidazole mixture (3:2:3 ratio) can also be used effectively [6].

GC-MS Analysis Conditions

3.3.1 Gas Chromatography Parameters

- Column: Fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) with 5% phenyl polysiloxane stationary phase

- Injector Temperature: 280°C

- Injection Volume: 1-2 µL in splitless mode

- Carrier Gas: Helium at constant flow of 1.0 mL/min

- Oven Temperature Program:

- Initial temperature: 150°C (hold 1 min)

- Ramp 1: 20°C/min to 240°C (hold 1 min)

- Ramp 2: 5°C/min to 280°C (hold 5 min)

- Ramp 3: 20°C/min to 300°C (hold 5 min)

- Transfer Line Temperature: 280°C [3] [4]

3.3.2 Mass Spectrometry Parameters

- Ionization Mode: Electron impact (EI) at 70 eV

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Solvent Delay: 5 minutes

- Detection Mode: Selected Ion Monitoring (SIM)

- Characteristic Ions for 4-ME2-TMS:

- Quantifier ion: m/z 285

- Qualifier ions: m/z 386, 356, 271

- Dwell Time: 100 ms per ion [3] [7]

Method Validation Data

Table 1: Analytical Performance Characteristics of GC-MS Method for this compound

| Validation Parameter | Results for this compound | Experimental Conditions |

|---|---|---|

| Linear Range | 0.25-5 pg/µL | Plasma samples |

| Limit of Detection | 0.1 pg/µL | S/N ratio of 3:1 |

| Limit of Quantification | 0.25 pg/µL | Lowest calibration standard |

| Intra-assay Precision (CV%) | 11.5% (at 0.375 pg/µL) | n=5, lowest QC |

| Inter-assay Precision (CV%) | 9.7% (at 0.375 pg/µL) | 5 days, lowest QC |

| Accuracy | 94.9-109.9% | Across calibration range |

| Recovery | 85-95% | SPE extraction |

Table 2: Comparison of this compound with Related Estrogen Metabolites

| Analyte | Retention Time (min) | Characteristic Ions (m/z) | Intra-assay CV% | Inter-assay CV% |

|---|---|---|---|---|

| 17β-Estradiol | ~15.2 | 285, 416, 326 | 20.5% | 12.1% |

| 2-Hydroxyestradiol | ~14.8 | 287, 418, 328 | 15.6% | 7.1% |

| 4-Hydroxyestradiol | ~15.5 | 287, 418, 328 | 16.5% | 15.5% |

| 2-Methoxyestradiol | ~16.1 | 285, 386, 356 | 16.5% | 16.7% |

| This compound | ~16.7 | 285, 386, 356 | 11.5% | 9.7% |

The validation data demonstrate that the GC-MS method provides adequate sensitivity, precision, and accuracy for the reliable quantification of this compound in biological samples. The method shows particularly good performance for 4-ME2 compared to other estrogen metabolites, with lower coefficients of variation at the lowest quality control level [3] [7].

Applications in Research

The GC-MS method for this compound has been successfully applied in various research contexts:

- Cancer Research: Investigation of the potential antitumor properties of 4-ME2 and its role in estrogen-mediated carcinogenesis, particularly in hormone-dependent cancers such as breast, prostate, and endometrial cancers [2].

- Cardiovascular Studies: Exploration of the vascular effects of 4-ME2 and its potential protective roles in cardiovascular diseases, including pulmonary arterial hypertension [2].

- Neuroendocrine Research: Analysis of 4-ME2 levels in brain tissue and cerebrospinal fluid to understand its neuroprotective effects and role in central nervous system function [8].

- Toxicological Studies: Assessment of 4-ME2 formation as a biomarker of estrogen metabolism in toxicity studies and chemical risk assessment [1].

- Endocrine Disorder Diagnostics: Potential application in diagnosing and monitoring endocrine disorders related to altered estrogen metabolism, including inborn errors of metabolism [6].

Troubleshooting Guide

Table 3: Common Issues and Solutions in GC-MS Analysis of this compound

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Sensitivity | Incomplete derivatization | Increase reaction temperature/time; fresh derivatization reagents |

| Poor Chromatographic Peak Shape | Column degradation, incorrect injection technique | Re-condition or replace column; optimize injection parameters |

| High Background Noise | Contaminated ion source, dirty liner | Clean ion source, replace injection liner |

| Inconsistent Retention Times | Column degradation, temperature fluctuations | Re-condition column; check GC temperature calibration |

| Poor Recovery | Inefficient extraction | Optimize extraction pH; change extraction solvent |

| Interference from Isomers | Inadequate chromatographic separation | Optimize temperature program; consider different stationary phase |

Workflow Visualization

GC-MS Analysis Workflow for this compound - This diagram illustrates the complete analytical procedure from sample preparation to final data analysis, highlighting the critical steps in the quantification of this compound using GC-MS.

Comparative Analytical Approaches

While GC-MS provides excellent sensitivity and specificity for this compound quantification, researchers should be aware of alternative and complementary approaches:

- LC-MS/MS Methods: Provide direct analysis without derivatization and are particularly useful for thermo-labile compounds. Recent advancements have demonstrated improved sensitivity through chemical derivatization, with some methods achieving LLOQ as low as 0.01 pg per sample for certain estrogens [8] [5].

- GC-MS/MS Approaches: Offer enhanced specificity through MS/MS fragmentation, reducing chemical noise and improving detection limits. Programmed Temperature Vaporization (PTV) injection enables large volume injection, significantly enhancing sensitivity with LODs reaching 5.5 pg/mL for methoxyestradiols [4].

- Immunoassays: While higher throughput, these methods often lack the specificity for distinguishing between closely related estrogen metabolites and may yield overestimated values due to cross-reactivity [5].

The choice of method should be guided by available instrumentation, required sensitivity, sample throughput needs, and the specific research question being addressed.

Conclusion

The GC-MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in biological samples. The method validation data demonstrate its suitability for research applications requiring precise measurement of this important estrogen metabolite at physiologically relevant concentrations. Proper sample preparation, including efficient extraction and complete derivatization, is critical for achieving optimal results. The continued refinement of GC-MS methodologies for estrogen metabolites like this compound will enhance our understanding of their roles in health and disease, potentially leading to new biomarkers for diagnostic and therapeutic applications.

References

- 1. 4-Methoxy-17β-estradiol | CAS 26788-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Current strategies for quantification of estrogens in clinical ... [pmc.ncbi.nlm.nih.gov]

- 3. A gas chromatography/mass spectrometry assay to measure estradiol... [pubmed.ncbi.nlm.nih.gov]

- 4. Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an accurate and sensitive assay for 2 ... [pmc.ncbi.nlm.nih.gov]

- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A gas chromatography/mass spectrometry assay to ... [ovid.com]

- 8. LC- MS / MS for Ultra-Sensitive Quantification of Multiple Estrogens in... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for 4-Methoxyestradiol Analysis: Solid-Phase Extraction Protocols and LC-MS/MS Applications

Introduction to Estrogen Metabolism and 4-Methoxyestradiol

This compound (4-MeO-E2) is a significant metabolite of estradiol produced through the catechol-O-methyltransferase (COMT)-mediated methylation of 4-hydroxyestradiol (4-OH-E2). This metabolic conversion represents a critical detoxification pathway that reduces the potential genotoxic effects associated with the catechol estrogen precursor. Unlike its precursor, 4-MeO-E2 exhibits minimal affinity for estrogen receptors and demonstrates antiangiogenic and antiproliferative properties that have attracted research interest for potential therapeutic applications, particularly in cancer research [1] [2].

The clinical significance of 4-MeO-E2 extends beyond its direct biological activity to its role as a biomarker when considered in relation to its precursor. The 4-MeO-E2/4-OH-E2 ratio serves as a critical indicator of the balance between potentially harmful and protective estrogenic activities, providing insight into metabolic pathways that may influence disease risk and progression [1]. Accurate quantification of these metabolites requires sophisticated analytical approaches due to their extremely low circulating concentrations in biological specimens, particularly in specific populations such as postmenopausal women, children, and men, where levels can be in the low picogram per milliliter range [3].

Solid-Phase Extraction Protocols for this compound

Mixed-Mode Cation Exchange (MCX) SPE for Plasma Analysis

The mixed-mode cation exchange SPE protocol has been specifically optimized for the extraction of 4-MeO-E2 and related estrogen metabolites from human plasma, demonstrating high recoveries and significantly reduced matrix effects [2]:

- Sample Preparation: Begin with 0.5 mL of human plasma. Add stable isotope-labeled internal standards (e.g., d4-E2, d3-E3, d5-2-OHE2, d5-2-MeOE2) to correct for extraction efficiency and matrix effects. Perform equilibration for 15-30 minutes before extraction.

- Cartridge Conditioning: Condition MCX-SPE cartridges (60 mg, 3 cc) sequentially with 2 mL of methanol and 2 mL of water. Maintain a flow rate of approximately 1-2 mL/min during conditioning and sample loading.

- Sample Loading: Acidify plasma samples with 0.5-1.0% formic acid to ensure proper protonation of analytes for cation exchange interaction. Load samples at a controlled flow rate of 0.5-1 mL/min.

- Washing Steps: Wash sequentially with 2 mL of 2% formic acid in water followed by 2 mL of methanol. These steps effectively remove interfering compounds while retaining analytes of interest.

- Elution Conditions: Elute 4-MeO-E2 and related metabolites using 2 mL of ammonium hydroxide solution (5%) in methanol. Collect the eluate in a clean glass tube.

- Post-Extraction Processing: Evaporate eluates to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 50-100 μL of methanol or initial mobile phase for LC-MS/MS analysis.